4-Ethyl-1,3-thiazol-2-amine hydrochloride

Description

The exact mass of the compound 4-Ethyl-1,3-thiazol-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethyl-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-2-4-3-8-5(6)7-4;/h3H,2H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEUKCBPCRKJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24966-92-5 | |

| Record name | 4-ethyl-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-1,3-thiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring system, particularly when substituted with a 2-amino group, represents a cornerstone of contemporary medicinal chemistry.[1][2] This privileged scaffold is not merely a synthetic curiosity but a recurring motif in a multitude of pharmacologically active agents, including approved drugs and promising clinical candidates.[2][3] Its significance stems from its unique stereoelectronic properties, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its synthetic tractability. This guide focuses on a specific, yet versatile, member of this family: 4-Ethyl-1,3-thiazol-2-amine hydrochloride. We will dissect its chemical properties, provide a detailed roadmap for its synthesis, explore its reactivity for further chemical elaboration, and discuss its applications, particularly in the realm of oncology, thereby offering a comprehensive resource for scientists at the forefront of therapeutic innovation.

Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is a prerequisite for its effective application in any research and development endeavor. The key physicochemical characteristics of 4-Ethyl-1,3-thiazol-2-amine hydrochloride are summarized below.

| Property | Data |

| Molecular Formula | C₅H₈N₂S · HCl |

| Molecular Weight | 164.66 g/mol |

| CAS Number | 34631-53-3[4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and lower alcohols |

| IUPAC Name | 4-ethyl-1,3-thiazol-2-amine;hydrochloride |

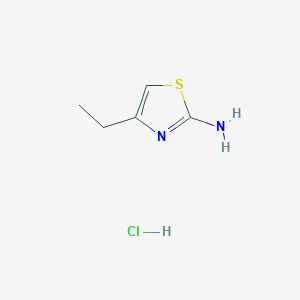

Molecular Structure:

The molecule consists of a five-membered thiazole ring bearing an ethyl group at position 4 and an amino group at position 2. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for biological testing and formulation.

Caption: Chemical structure of 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

Synthesis: The Hantzsch Thiazole Synthesis in Practice

The most reliable and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of our target molecule, the specific α-haloketone required is 1-chlorobutan-2-one.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Generalized mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

Materials:

-

1-Chlorobutan-2-one

-

Thiourea

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 equivalent) and ethanol (10 volumes).

-

Addition of α-Haloketone: With stirring, add 1-chlorobutan-2-one (1.0 equivalent) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Neutralization: To the residue, add water and a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will neutralize the hydrohalic acid formed during the reaction and precipitate the free base.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-ethyl-1,3-thiazol-2-amine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-Ethyl-1,3-thiazol-2-amine hydrochloride lies in the reactivity of its 2-amino group. This primary amine serves as a versatile handle for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for drug screening.

Key Derivatization Reactions:

-

Acylation: The amino group readily reacts with acid chlorides or anhydrides to form amides. This is a common strategy to introduce various side chains.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores.

-

N-Arylation/Alkylation: The amino group can be arylated or alkylated under various conditions, such as Buchwald-Hartwig amination or reductive amination.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

Caption: Key derivatization pathways for 4-Ethyl-1,3-thiazol-2-amine.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous drugs. Derivatives of 4-Ethyl-1,3-thiazol-2-amine are of significant interest in several therapeutic areas, most notably in oncology.

Kinase Inhibition in Oncology

A primary application of 2-aminothiazole derivatives is in the development of protein kinase inhibitors.[3] The 2-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The 4-ethyl group can occupy a hydrophobic pocket, potentially influencing potency and selectivity.

Notable Kinase Targets for 2-Aminothiazole Derivatives:

-

Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are being investigated for their potential to halt the cell cycle in cancer cells.[5]

-

Aurora Kinases: These are crucial for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.[3]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibiting VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow.

-

Phosphoinositide 3-kinase (PI3K): This is a key enzyme in a signaling pathway that is often dysregulated in cancer.[6]

Other Therapeutic Areas

Beyond oncology, the 2-aminothiazole scaffold has shown promise in:

-

Antimicrobial Agents: Thiazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Agents: Some derivatives have demonstrated potent anti-inflammatory effects.

-

Neurodegenerative Diseases: The scaffold is also being explored for its potential in treating conditions like Alzheimer's and Parkinson's disease.

Safety and Handling

As with all chemical reagents, appropriate safety precautions must be taken when handling 4-Ethyl-1,3-thiazol-2-amine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

4-Ethyl-1,3-thiazol-2-amine hydrochloride is a synthetically accessible and highly versatile building block for drug discovery. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its 2-amino group provide a robust platform for the generation of diverse chemical libraries. The established importance of the 2-aminothiazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of 4-ethyl-1,3-thiazol-2-amine hydrochloride as a valuable starting point for the development of novel therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers and drug development professionals to effectively utilize this important chemical entity in their pursuit of new medicines.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) Visible light triggered, catalyst free approach for the synthesis of thiazoles and imidazo[2,1-b]thiazoles. [Link]

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175525. [Link]

-

ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Journal of the Chilean Chemical Society. [Link]

- Google P

-

Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 936-951. [Link]

-

ResearchGate. (2016). Thiazole Derivatives Inhibitors of Protein Kinases. [Link]

-

AHH Chemical Co., Ltd. 4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate. [Link]

-

Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(32), 20001-20011. [Link]

-

Foloppe, N., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. [Link]

-

ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Andreani, A., et al. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 13(12), 3091-3101. [Link]

-

Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35915-35931. [Link]

-

Al-Ostath, A. I., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4927. [Link]

-

Al-Suhaimi, K. M., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

PubChem. 4-Ethyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of DNA Interactions. [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

-

PubChemLite. N-ethyl-4h-chromeno[4,3-d][1][7]thiazol-2-amine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethyl-1,3-thiazol-2-amine hydrochloride 34631-53-3 [ruichubio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-Ethyl-1,3-thiazol-2-amine hydrochloride solubility data

Technical Monograph: Physicochemical Profiling & Handling of 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Executive Summary & Compound Architecture

4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS: 24966-92-5) acts as a critical intermediate in the synthesis of dopamine agonists, antimicrobial agents, and peptidomimetics. Unlike its free base counterpart, the hydrochloride salt exhibits distinct thermodynamic behavior, particularly regarding aqueous solubility and hygroscopicity.

This guide moves beyond static data points to provide a dynamic understanding of the compound's behavior in solution, essential for reproducible drug development and biological assay formulation.

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-Ethyl-1,3-thiazol-2-amine hydrochloride |

| Common Name | 2-Amino-4-ethylthiazole HCl |

| CAS Number | 24966-92-5 |

| Molecular Formula | C₅H₈N₂S[1][2][3][4][5][6] · HCl |

| Molecular Weight | 164.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Salt Stoichiometry | 1:1 (Amine : HCl) |

Solubility Profile & Solvent Compatibility

The solubility of 4-ethyl-1,3-thiazol-2-amine HCl is governed by the ionic interaction between the protonated thiazole ring nitrogen and the chloride counterion.

Quantitative Solubility Estimates

Note: Values represent working saturation limits derived from structural analogs (e.g., 2-amino-4-methylthiazole) and standard amine-hydrochloride behavior. Always validate specific batch solubility using the protocol in Section 3.

| Solvent System | Solubility Rating | Estimated Saturation (25°C) | Application Context |

| Water (Milli-Q) | High | > 50 mg/mL | Aqueous buffers, synthesis workup. |

| Methanol | High | > 30 mg/mL | Recrystallization, transfer solvent. |

| Ethanol (Abs.) | Moderate | 10–20 mg/mL | Crystallization anti-solvent. |

| DMSO | High | > 100 mg/mL | Primary Stock for bio-assays. |

| Dichloromethane | Low | < 1 mg/mL | Partitioning (compound stays in aqueous phase). |

| Ethyl Acetate | Very Low | < 0.5 mg/mL | Washing/removing non-polar impurities.[7] |

The pH-Solubility Relationship (Mechanistic Insight)

The 2-aminothiazole moiety is a weak base. The exocyclic amine is conjugated with the ring, making the ring nitrogen (N3) the primary site of protonation (pKa ≈ 5.3–5.5).

-

pH < 5.0: The compound exists predominantly as the cation (protonated). Solubility is maximal.

-

pH > 6.0: Deprotonation begins. The equilibrium shifts toward the free base, which is significantly less water-soluble and may precipitate from concentrated aqueous stocks.

-

Buffer Warning: Avoid dissolving high concentrations (>10 mM) directly into phosphate-buffered saline (PBS) at pH 7.4 without an initial DMSO solubilization step, as the buffering capacity may force deprotonation and micro-precipitation.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values for critical development steps. Impurities (e.g., residual thiourea) can alter saturation points. Use this gravimetric protocol to validate your specific batch.

Objective: Determine the thermodynamic solubility of 4-Ethyl-1,3-thiazol-2-amine HCl in a target solvent.

Materials:

-

Target Solvent (Water, PBS, or DMSO)

-

0.22 µm PTFE Syringe Filter

-

Analytical Balance (0.01 mg precision)

-

Thermomixer or Shaker

Workflow:

-

Supersaturation: Add excess compound (approx. 100 mg) to 1.0 mL of solvent in a 1.5 mL microcentrifuge tube.

-

Equilibration: Vortex for 2 minutes. Incubate at 25°C with agitation (800 rpm) for 24 hours.

-

Check: If solution becomes clear, add more solid until a visible pellet remains.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

Filtration: Pass the supernatant through a pre-warmed 0.22 µm filter to remove micro-crystals.

-

Quantification (Gravimetric):

-

Weigh an empty, dry glass vial (

). -

Pipette exactly 500 µL of filtrate into the vial.

-

Evaporate solvent (SpeedVac or Nitrogen stream) until mass is constant.

-

Weigh the vial + residue (

).

-

-

Calculation:

Synthesis & Purification Logic

The solubility differential between the hydrochloride salt and the starting materials (thiourea and

Synthesis Pathway Visualization

The following diagram illustrates the synthesis and the solubility-driven purification logic.

Figure 1: Solubility-driven synthesis and purification workflow. The switch between aqueous (salt form) and organic (free base) phases ensures high purity.

Recrystallization Protocol

If the solubility test (Section 3) indicates low purity, recrystallize using the Ethanol/Ether method:

-

Dissolve crude salt in minimum boiling Ethanol (approx. 10 mL/g).

-

Hot filter to remove insoluble mechanical impurities.

-

Allow to cool to room temperature.

-

Add Diethyl Ether or MTBE dropwise until turbidity persists.

-

Cool to 4°C overnight. Collect crystals via vacuum filtration.[8]

Biological Assay Preparation (Stock Solutions)

For cell culture or enzymatic assays, proper stock preparation is vital to prevent "crashing out" upon dilution.

Standard Operating Procedure (SOP):

-

Primary Stock: Prepare a 100 mM stock solution in 100% DMSO.

-

Why: DMSO suppresses hydrolysis and prevents microbial growth.

-

Storage: -20°C (Stable for >6 months).[7]

-

-

Intermediate Dilution: Dilute the DMSO stock 1:10 into water or media immediately before use.

-

Caution: Do not store intermediate aqueous dilutions >24 hours.[7]

-

-

Final Assay Concentration: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Troubleshooting Precipitation: If a precipitate forms upon adding the DMSO stock to the culture media:

-

Cause: The high salt concentration of the media may be forcing the HCl salt out of solution (Common Ion Effect).

-

Solution: Pre-dilute the DMSO stock into pure water first, then add this aqueous solution to the media.

References

-

Sigma-Aldrich. (n.d.). 4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate Product Information. Retrieved from

-

Cayman Chemical. (2022).[7] 2-amino-4-phenyl Thiazole Product Insert. (Used as structural analog for solubility benchmarking). Retrieved from

- Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives and their biological activity. Journal of Advanced Pharmaceutical Technology & Research. (General synthesis and solubility context for 2-aminothiazoles).

-

PubChem. (n.d.). Compound Summary: 4-Ethyl-1,3-thiazol-2-amine.[1][3][9] National Library of Medicine. Retrieved from

Sources

- 1. 1603-91-4|4-Methylthiazol-2-amine|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Ethyl-1,3-thiazol-2-amine | C5H8N2S | CID 12378205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. PubChemLite - [(2-ethyl-1,3-thiazol-4-yl)methyl](methyl)amine (C7H12N2S) [pubchemlite.lcsb.uni.lu]

- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 4-Ethyl-1,3-thiazol-2-amine hydrochloride | 24966-92-5 [chemicalbook.com]

Technical Guide: Biological Profile & Utility of 4-Ethyl-1,3-thiazol-2-amine HCl

The following technical guide details the biological activity, synthetic utility, and experimental handling of 4-Ethyl-1,3-thiazol-2-amine hydrochloride . This document is structured for researchers in medicinal chemistry and pharmacology.

Compound Identity:

-

IUPAC Name: 4-Ethyl-1,3-thiazol-2-amine hydrochloride

-

CAS Number: 24966-92-5 (HCl salt); 13479-25-9 (Free base)

-

Molecular Formula: C

H -

Molecular Weight: 164.66 g/mol

-

Core Scaffold: 2-Aminothiazole (Privileged Structure)

Part 1: Executive Summary & Pharmacological Significance

4-Ethyl-1,3-thiazol-2-amine HCl is a functionalized heterocyclic fragment belonging to the 2-aminothiazole class. While often utilized as a primary building block in fragment-based drug discovery (FBDD), the compound itself exhibits distinct biological activities in neurology and oncology. It serves as a critical probe for Structure-Activity Relationship (SAR) studies, particularly when comparing flexible alkyl substitutions against rigid fused-ring analogues (e.g., Pramipexole).

Key Biological Activities

| Therapeutic Area | Target / Mechanism | Effect Description |

| Neurology | Enhances acetylcholine signaling; potential utility in cognitive enhancement and neuroprotection [1]. | |

| Oncology | HSET (KifC1) Kinesin Motor Protein | Inhibits centrosome clustering in cancer cells with supernumerary centrosomes, inducing multipolar mitosis and apoptosis [2]. |

| Metabolism | Glucokinase (GK) | Acts as a hydrophobic fragment in GK activators; the ethyl group modulates binding affinity in the allosteric site [3]. |

| Microbiology | Antimicrobial Scaffold | Precursor for Schiff base derivatives showing efficacy against M. tuberculosis and multidrug-resistant bacterial strains [4]. |

Part 2: Mechanism of Action & Signaling Pathways

Alpha-7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

As a Positive Allosteric Modulator (PAM), 4-Ethyl-1,3-thiazol-2-amine does not bind to the orthosteric acetylcholine site. Instead, it binds to a transmembrane allosteric site, lowering the energy barrier for channel opening. This potentiates the calcium influx triggered by endogenous agonists.

Signaling Cascade Visualization:

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) on α7 nAChR.

HSET (KifC1) Inhibition in Cancer

In cancer cells with amplified centrosomes, HSET clusters these centrosomes to allow bipolar division. 4-Ethyl-1,3-thiazol-2-amine derivatives disrupt this clustering, forcing the cell into a lethal multipolar division.

Part 3: Experimental Protocols

Protocol A: Synthesis Validation (Hantzsch Thiazole Synthesis)

Rationale: High-purity synthesis is required to avoid contamination with uncyclized thiourea, which can produce false positives in biological assays.

Reagents:

-

1-Bromo-2-butanone (CAS: 816-40-0)

-

Thiourea (CAS: 62-56-6)

-

Ethanol (Absolute)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Thiourea (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask.

-

Addition: Add 1-Bromo-2-butanone (1.05 eq) dropwise at room temperature. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup (HCl Salt): Cool the solution to 0°C. The hydrochloride salt may precipitate spontaneously. If not, add diethyl ether to induce crystallization.

-

Filtration: Filter the white crystalline solid and wash with cold ether.

-

Validation:

-

1H NMR (DMSO-d6): Look for the thiazole proton singlet (~6.5 ppm) and the ethyl group triplet/quartet signals. Absence of thiourea peaks confirms cyclization.

-

Melting Point: Expect range 138–142°C (hygroscopic nature may vary this).

-

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Target: Evaluation of fragment cytotoxicity as a baseline for anticancer SAR.

-

Cell Seeding: Seed MCF-7 or HepG2 cells at

cells/well in 96-well plates. Incubate for 24h. -

Compound Treatment: Dissolve 4-Ethyl-1,3-thiazol-2-amine HCl in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

M to 100 -

Incubation: Treat cells for 48 hours at 37°C, 5% CO

. -

Development: Add 20

L MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. -

Analysis: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.-

Note: As a fragment, IC

values are expected to be in the moderate micromolar range (>10

-

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage: Category 2A

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation)

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the powder in a fume hood to avoid respiratory sensitization.

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

Part 5: Synthetic Utility Workflow

This compound is rarely the end-point drug; it is a scaffold . Below is the workflow for derivatizing this core into high-value targets (e.g., Schiff bases or Amides).

Figure 2: Synthetic divergence from the 4-ethyl-2-aminothiazole core.

References

- Google Patents. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor. Patent US20030236287A1.

- Google Patents. (2023). Substituted heterocycles as HSET inhibitors. Patent WO2023131690A1.

-

Journal of Cardiovascular Disease Research. (2012). Design, synthesis, characterization and biological evaluation of some novel 3, 6-disubstituted-2-pyridinecarboxamide derivatives as antidiabetic agents. Available at: [Link]

-

Arabian Journal of Chemistry. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Available at: [Link]

Sources

Methodological & Application

Application Note: In Vitro Antiproliferative Activity Assay of 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Introduction & Rationale

The 2-Aminothiazole Scaffold in Oncology

The compound 4-Ethyl-1,3-thiazol-2-amine hydrochloride represents a core pharmacophore in medicinal chemistry. The 2-aminothiazole ring system is classified as a "privileged structure" due to its ability to bind diverse biological targets with high affinity.

In the context of antiproliferative screening, this scaffold is frequently associated with:

-

Kinase Inhibition: Acting as an ATP mimic in the hinge region of Cyclin-Dependent Kinases (CDKs) and Src family kinases.

-

Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing mitotic arrest.

This Application Note provides a standardized protocol for evaluating the antiproliferative activity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride. While this specific molecule is often a fragment or building block (Fragment-Based Drug Discovery - FBDD), establishing a robust assay baseline is critical for optimizing its derivatives into potent lead compounds like Dasatinib or Dabrafenib.

Compound Profile[1][2][3][4][5][6][7]

-

Compound Name: 4-Ethyl-1,3-thiazol-2-amine hydrochloride[1][2]

-

CAS Number: 54001-22-2 (Free base ref: 13479-64-6)

-

Molecular Weight: ~164.66 g/mol (HCl salt)

-

Solubility: High water solubility (due to HCl salt); Soluble in DMSO.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the antiproliferative screening process, highlighting critical decision points for the hydrochloride salt form.

Caption: Workflow for antiproliferative screening of thiazole salts. Note the parallel preparation of cells and compound stocks.

Materials & Reagents

| Reagent | Specification | Purpose |

| Test Compound | 4-Ethyl-1,3-thiazol-2-amine HCl | Analyte |

| Solvent | DMSO (Cell Culture Grade) | Stock solution preparation |

| Detection Reagent | MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Mitochondrial activity indicator |

| Positive Control | Doxorubicin or Paclitaxel | Validation of assay sensitivity |

| Solubilization Buffer | DMSO or Acidified Isopropanol | Dissolving formazan crystals |

| Cell Lines | HeLa, MCF-7, or A549 | Standard cancer models |

Detailed Protocol

Phase 1: Stock Solution Preparation

Critical Step: Although the hydrochloride salt is water-soluble, preparing the primary stock in DMSO is recommended for consistency if you are screening a library of thiazole derivatives (which are typically lipophilic).

-

Weighing: Weigh 1.65 mg of 4-Ethyl-1,3-thiazol-2-amine HCl.

-

Dissolution: Dissolve in 100 µL of sterile DMSO to create a 100 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the thiazole ring.

Phase 2: Cell Seeding

-

Harvest cells (e.g., MCF-7) during the logarithmic growth phase.

-

Count cells using a hemocytometer or automated counter.

-

Dilute cell suspension to 5 x 10⁴ cells/mL .

-

Dispense 100 µL/well (5,000 cells/well) into a 96-well clear-bottom plate.

-

Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS instead of cells to minimize evaporation artifacts.

-

Incubate for 24 hours at 37°C, 5% CO₂.

Phase 3: Compound Treatment

-

Dilution Plate: In a separate sterile plate, prepare serial dilutions (1:2 or 1:3) of the Master Stock using complete cell culture media.

-

Application: Aspirate the old media from the cell plate (carefully, without disturbing the monolayer).

-

Add 100 µL of the drug-containing media to the respective wells.

-

Incubate for 48 to 72 hours .

Phase 4: MTT Readout

-

Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.[3]

-

Add 10 µL of MTT solution to each well (final conc: 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C. Observation: Look for dark purple formazan crystals inside viable cells.[5]

-

Remove media carefully.

-

Add 100 µL DMSO to dissolve the crystals.

-

Shake the plate on an orbital shaker for 10 minutes (protected from light).

-

Measure absorbance at 570 nm (Reference wavelength: 630 nm).[4]

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability using the following formula:

-

OD_sample: Absorbance of wells treated with the thiazole compound.

-

OD_control: Absorbance of wells with cells + 0.5% DMSO (no drug).

-

OD_blank: Absorbance of media only (no cells).

Expected Results for Fragment Screening

As 4-Ethyl-1,3-thiazol-2-amine is a low molecular weight fragment, it may exhibit weak potency compared to fully optimized drugs.

| Concentration (µM) | Expected Viability (Fragment) | Expected Viability (Positive Control) | Interpretation |

| 0.1 | ~100% | ~90% | No toxicity |

| 1.0 | ~98% | ~50% | Minimal effect |

| 10.0 | ~85-95% | <10% | Threshold for fragments |

| 100.0 | <50% | <1% | Hit Confirmation |

Note: If the IC50 is > 100 µM, the compound is considered a "weak binder" or inactive in this specific assay, which is common for fragments before "growing" the molecule.

Mechanistic Context (The "Why")

Understanding the potential Mechanism of Action (MoA) aids in interpreting the data. If the assay shows antiproliferative activity, it likely proceeds via the following pathways common to 2-aminothiazoles.

Caption: Potential antiproliferative pathways engaged by 2-aminothiazole derivatives.

Troubleshooting & Optimization

-

Acidity of HCl Salt:

-

Issue: High concentrations (>100 µM) of the hydrochloride salt may acidify the culture media, turning the phenol red indicator yellow. This acidity can kill cells non-specifically (false positive).

-

Solution: If the media turns yellow upon drug addition, neutralize the stock solution with equimolar NaOH or use a strong buffer (HEPES) in the media.

-

-

Solubility Crash:

-

Issue: Thiazoles are aromatic and can precipitate when the DMSO stock hits the aqueous media.

-

Check: Inspect wells under the microscope immediately after treatment. If crystals are visible, the toxicity is physical, not biochemical.

-

-

Metal Chelation:

-

Insight: The nitrogen and sulfur in the thiazole ring can chelate trace metals in the media. This is rarely an issue in standard RPMI/DMEM but should be noted if using specialized serum-free media.

-

References

-

BenchChem. (2025).[6][3][4] The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Retrieved from

-

National Institutes of Health (PubChem). (2025). 4-(2-Aminoethyl)-1,3-thiazol-2-amine | C5H9N3S.[7] Retrieved from

-

Abcam. (n.d.). MTT Assay Protocol. Retrieved from

-

Özbek, O., & Gürdere, M. B. (2021). 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry. Retrieved from

-

Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology. Retrieved from

Sources

- 1. 4-Ethyl-1,3-thiazol-2-amine hydrochloride 34631-53-3 [ruichubio.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(2-Aminoethyl)-1,3-thiazol-2-amine | C5H9N3S | CID 10964631 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cell-based assays using 4-Ethyl-1,3-thiazol-2-amine hydrochloride

Application Note: Pharmacological Profiling & Cytotoxicity Assessment of 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Introduction & Biological Context

4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS: 54001-16-0) represents a "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is structurally critical in various therapeutic classes, most notably dopamine agonists (e.g., Pramipexole) used in Parkinson’s disease, prion disease therapeutics , and kinase inhibitors (e.g., Dasatinib analogues).

While often utilized as a fragment for fragment-based drug discovery (FBDD), this compound requires rigorous cell-based profiling to establish its specific pharmacological activity and safety window. This application note details the protocols for evaluating 4-Ethyl-1,3-thiazol-2-amine HCl as a functional modulator of G-Protein Coupled Receptors (specifically Dopamine D2/D3) and assessing its cellular toxicity.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₈N₂S[1] · HCl

-

Molecular Weight: 164.66 g/mol

-

Solubility: Highly soluble in water (>50 mg/mL); soluble in DMSO.

-

Acidity: The HCl salt yields an acidic solution in water. Buffering is critical for cell-based applications.

Material Preparation & Handling

Objective: Prepare stable, sterile stock solutions that do not induce pH-shock in cell culture.

Protocol A: Stock Solution Preparation

-

Weighing: Weigh 16.5 mg of 4-Ethyl-1,3-thiazol-2-amine HCl into a sterile microcentrifuge tube.

-

Solvent Choice:

-

Preferred:DMSO (Dimethyl sulfoxide) . Dissolve in 1.0 mL sterile DMSO to create a 100 mM stock. This avoids immediate pH issues during storage.

-

Alternative:Ultra-pure Water . Dissolve in water, but immediately check pH. The HCl salt will lower pH significantly. Do not neutralize the stock directly as the free base may precipitate at high concentrations. Neutralize only upon dilution into media.

-

-

Sterilization: If using water, filter through a 0.22 µm PVDF syringe filter. DMSO stocks are generally self-sterilizing but can be filtered using DMSO-compatible filters (PTFE/Nylon).

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Table 1: Dilution Scheme for Dose-Response (1:3 Serial Dilution)

| Step | Source Conc. | Volume Source | Volume Diluent (Media) | Final Conc. |

|---|---|---|---|---|

| Stock | 100 mM | - | - | - |

| Wk 1 | 100 mM | 10 µL | 990 µL | 1 mM (1000 µM) |

| D1 | 1 mM | 100 µL | 200 µL | 333 µM |

| D2 | 333 µM | 100 µL | 200 µL | 111 µM |

| D3 | 111 µM | 100 µL | 200 µL | 37 µM |

| ... | ... | ... | ... | ...[2][3][4][5][6][7][8][9] |

| Vehicle | DMSO | - | - | 0.1% DMSO |

Functional Assay: GPCR Modulation (cAMP)

Rationale: The 2-aminothiazole moiety is a known pharmacophore for Dopamine D2/D3 receptors (Gi/o-coupled). Agonism of these receptors inhibits Adenylyl Cyclase, reducing intracellular cAMP. This protocol uses a cAMP-Glo™ or HTRF-based detection system in CHO-K1 cells stably expressing the Dopamine D2 receptor.

Mechanism of Action Diagram

Caption: Putative signaling pathway. The compound binds D2R, activating Gi/o, which inhibits Adenylyl Cyclase, lowering cAMP levels.

Experimental Protocol

Materials:

-

CHO-K1 D2 cells (stably expressing D2 receptor).

-

Forskolin (to stimulate baseline cAMP).

-

IBMX (Phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., Promega cAMP-Glo™).

Steps:

-

Seeding: Plate 5,000 cells/well in a white 384-well plate in 10 µL of assay buffer (HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX).

-

Compound Addition: Add 5 µL of 4-Ethyl-1,3-thiazol-2-amine HCl (2x concentration) prepared in assay buffer.

-

Note: Ensure the HCl salt does not drop the buffer pH; HEPES capacity must be sufficient.

-

-

Stimulation: Incubate for 15 minutes at 37°C. Then, add 5 µL of Forskolin (4x concentration, final 10 µM).

-

Why Forskolin? Gi-coupled agonists (like D2 agonists) are detected by their ability to lower Forskolin-stimulated cAMP.

-

-

Incubation: Incubate for 30 minutes at Room Temperature (RT).

-

Lysis & Detection: Add detection reagent (Lysis buffer + cAMP antibody/substrate) per kit instructions. Incubate 1 hour.

-

Readout: Measure luminescence on a microplate reader.

-

Analysis: Plot Relative Light Units (RLU) vs. Log[Compound].

-

Expected Result: If the compound is an agonist, luminescence (inversely proportional to cAMP in some kits, or directly proportional in others—check kit manual) will reflect reduced cAMP levels compared to Forskolin-only control.

-

Safety Assay: Cytotoxicity Profiling

Rationale: Before advancing to in vivo models, it is critical to determine if the compound causes non-specific cell death. The MTT assay measures metabolic activity as a proxy for viability.

Workflow Diagram

Caption: Standard MTT cytotoxicity workflow. Critical for establishing the therapeutic window.

Experimental Protocol

-

Cell Preparation: Use HEK293 (kidney) or HepG2 (liver) cells to assess general toxicity.

-

Seeding: Plate 10,000 cells/well in 100 µL DMEM + 10% FBS. Allow to adhere overnight.

-

Treatment: Remove media. Add 100 µL fresh media containing the compound (0.1 µM to 100 µM). Include a Zinc Sulfate or Staurosporine positive control for cell death.

-

Duration: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C until purple formazan crystals form.

-

Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm (Reference 650 nm).

-

Calculation: % Viability = (OD_sample / OD_vehicle) × 100.

References

-

Jordan, A. et al. (2011). "2-Aminothiazoles as Therapeutic Leads for Prion Diseases." Journal of Medicinal Chemistry.

- Schneider, C.S. & Mierke, D.F. (2003). "Structure-Activity Relationships of 2-Aminothiazole-Based Inhibitors of Cyclin-Dependent Kinases." Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025).[10] "2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets."

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12378205, 4-Ethyl-1,3-thiazol-2-amine."

-

Zhang, W. et al. (2021).[5][8][11] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." European Journal of Medicinal Chemistry.

Sources

- 1. 4-Ethyl-1,3-thiazol-2-amine | C5H8N2S | CID 12378205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability issues of 4-Ethyl-1,3-thiazol-2-amine hydrochloride in solution

Topic:

Technical Support Center: 4-Ethyl-1,3-thiazol-2-amine Hydrochloride

Welcome to the Technical Support Hub. This guide is designed for researchers and medicinal chemists encountering stability or solubility challenges with 4-Ethyl-1,3-thiazol-2-amine hydrochloride (CAS: 34631-53-3).[1] As a Senior Application Scientist, I have structured this resource to address the root causes of degradation—primarily oxidation and hydrolysis—and to provide self-validating protocols for your experiments.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Issue 1: The solution has turned from colorless/pale yellow to dark brown or red.

Diagnosis: Oxidative Degradation.

Technical Insight: The 2-aminothiazole moiety is electron-rich.[1] While the hydrochloride salt protects the amine functionality by protonation (

-

Immediate Action: Check the pH of your solution.[1] If pH > 5.5, the free base is forming and oxidizing.

-

Prevention:

-

Solvent Choice: Use degassed water or buffers containing 0.1 mM EDTA to chelate trace metals.[1]

-

Storage: Store stock solutions at -20°C under argon/nitrogen.

-

Additives: If the assay permits, add an antioxidant like ascorbic acid (0.1%) or DTT.

-

Issue 2: Precipitation observed upon dilution into biological buffer (PBS/Media).

Diagnosis: pH-Dependent Solubility Shift (Salt-to-Base Conversion). Technical Insight: 4-Ethyl-1,3-thiazol-2-amine hydrochloride is highly water-soluble due to its ionic nature.[1] However, its conjugate base (the free amine) is significantly more lipophilic.

-

Mechanism: When the acidic stock (HCl salt) is diluted into a neutral buffer (pH 7.4), the amine deprotonates. If the final concentration exceeds the intrinsic solubility of the free base (approx. < 5 mg/mL), precipitation occurs.

-

Solution:

-

Step 1: Lower the stock concentration.

-

Step 2: Pre-dissolve in DMSO (up to 5% final v/v) before adding to the aqueous buffer to act as a co-solvent.

-

Issue 3: Inconsistent stoichiometry or "wet" solid.

Diagnosis: Hygroscopicity.[1] Technical Insight: Hydrochloride salts of small heterocyclic amines are notoriously hygroscopic.[1] They absorb atmospheric moisture rapidly, altering the effective molecular weight and leading to under-dosing.[1]

-

Validation Protocol: Perform a TGA (Thermogravimetric Analysis) or a simple "loss on drying" test.[1] If the solid clumps, it has absorbed water.[1]

-

Correction: Dry the solid in a vacuum desiccator over

for 24 hours before weighing. Handle in a glovebox or low-humidity environment.[1]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the estimated shelf-life of a stock solution? A:

-

Water (Acidic, pH < 4): 1–2 weeks at 4°C. The protonated form is stable.

-

DMSO (Anhydrous): 3–6 months at -20°C. Store in amber vials to prevent photolysis.[1]

-

Neutral Buffer (pH 7.4): Prepare fresh. Half-life is < 24 hours due to oxidative instability of the free base.[1]

Q: Can I autoclave solutions of this compound? A: No. Thiazoles can undergo ring-opening hydrolysis under high heat and pressure, especially in acidic environments.[1] Use sterile filtration (0.22 µm PVDF or PES membranes) instead.[1]

Q: Is the compound light-sensitive? A: Yes.[1] Aminothiazoles are susceptible to photo-oxidation.[1] Always use amber glassware or wrap containers in aluminum foil.

Part 3: Technical Data & Stability Summary

| Parameter | Specification / Behavior |

| Molecular Formula | |

| Solubility (Water) | > 50 mg/mL (Freely soluble as salt) |

| Solubility (DMSO) | > 100 mg/mL |

| pKa (Estimated) | ~5.4 (Thiazole amine) |

| pH Stability Window | pH 2.0 – 5.0 (Optimal stability) |

| Major Degradants | Azo-dimers (Oxidation), Ring-opened thioamides (Hydrolysis) |

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol to minimize oxidation and ensure accurate dosing.

-

Weighing: Weigh the hydrochloride salt rapidly into a tared amber vial. (Assume hygroscopicity; do not leave on balance open to air).[1]

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for long-term storage stocks.[1]

-

Mixing: Vortex until fully dissolved. Sonicate for 30 seconds if necessary.

-

Aliquot: Dispense into single-use PCR tubes or microcentrifuge tubes.

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity before critical biological assays.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1] Note: Acid keeps the amine protonated and improves peak shape.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 265 nm (Thiazole characteristic absorbance).[1]

-

Pass Criteria: Single peak > 95% area. New peaks at higher Retention Time (RT) usually indicate oxidative dimers.[1]

Part 5: Visualization of Stability Logic

Diagram 1: Troubleshooting Decision Tree

This logic flow helps you quickly identify the cause of instability in your solution.[1]

Caption: Decision tree for diagnosing instability issues based on visual and analytical symptoms.

Diagram 2: Degradation Pathways

Understanding the chemical mechanism is crucial for prevention.[1]

Caption: Primary degradation pathways. Pathway A (Oxidation) is the most common cause of solution instability.

References

-

Metzger, J. V. (Ed.).[1] (1979).[1] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[1] (Foundational text on thiazole ring stability and reactivity).

-

Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Mechanisms of aminothiazole oxidation and hydrolysis).

-

BenchChem Technical Support. (2025). Stability issues of 4-aryl-1,3-thiazole derivatives in solution. Link (General guidelines for thiazole handling).

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Aminothiazole derivatives. Link (Safety and storage specifications for hygroscopic HCl salts).

-

Zou, H., et al. (2016).[1][2] Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution. Polymers, 8(11), 407.[1][2] Link (Demonstrates the susceptibility of the 2-amino group to oxidative coupling).

Sources

4-Ethyl-1,3-thiazol-2-amine hydrochloride scale-up synthesis challenges

Technical Support Center: Scale-Up Synthesis Guide

Subject: Troubleshooting & Process Optimization for 4-Ethyl-1,3-thiazol-2-amine HCl (CAS: 24966-92-5) Ticket ID: SC-HANTZSCH-042 Status: Resolved / Knowledge Base Article

Hello. This is Dr. Aris from the Technical Support Division.

Scaling the Hantzsch thiazole synthesis from gram to kilogram quantities presents a unique set of thermodynamic and safety challenges that are often invisible at the bench scale. For 4-Ethyl-1,3-thiazol-2-amine hydrochloride , the primary hurdles are controlling the exothermicity of the condensation, managing the severe lachrymatory nature of the

Below is the comprehensive technical guide designed to address these specific pain points.

Part 1: Critical Safety & Raw Material Handling

Q: The 1-bromo-2-butanone starting material is causing severe eye irritation even inside the fume hood. How do we handle this at scale?

A: 1-Bromo-2-butanone is a potent lachrymator. At scale, standard fume hood airflow is often insufficient due to the increased vapor load. You must implement a Closed-System Transfer Protocol .

-

Engineering Control: Do not pour this reagent. Use a diaphragm pump or a vacuum transfer system with Teflon-lined tubing to move the liquid directly from the supplier drum to the reactor.

-

Scrubber System: Vent the reactor through a caustic scrubber (10% NaOH) to neutralize any escaping brominated vapors or HBr byproducts.

-

Neutralization Station: Keep a "quench bucket" of 5% aqueous ammonia or sodium thiosulfate nearby. If a spill occurs, the ammonia reacts rapidly with the

-haloketone to form a non-lachrymatory amine derivative, mitigating the hazard immediately.

Q: We are seeing variability in the color of the 1-bromo-2-butanone (colorless to dark brown). Does this affect yield?

A: Yes. The dark color indicates decomposition into HBr and polymerized byproducts. This acidity can prematurely trigger the reaction or alter the regioselectivity (see Part 2).

-

Specification: Reject material if purity is <95% by GC.

-

Pre-treatment: If you must use slightly degraded material, wash it with a cold saturated

solution immediately before use, dry over

Part 2: Reaction Control & Thermodynamics

Q: Upon adding the thiourea, the reaction temperature spikes uncontrollably. How do we manage the exotherm?

A: The condensation of thiourea with

The Protocol:

-

Solvent Choice: Switch from pure ethanol to Ethanol/Water (1:1) or Water alone. Water has a higher heat capacity (

) than ethanol ( -

Addition Order: Do not add the ketone to the thiourea.

-

Correct Mode: Dissolve thiourea in the solvent first (endothermic dissolution helps cool the system).

-

Controlled Addition: Add 1-bromo-2-butanone slowly via a dropping funnel or dosing pump over 1–2 hours, maintaining the internal temperature

.

-

-

Post-Addition Heating: Only after the addition is complete and the exotherm subsides should you ramp the temperature to reflux (

) to drive the dehydration step.

Q: We are detecting an impurity at RRT 0.85. What is it?

A: This is likely the 2-imino-2,3-dihydrothiazole isomer.

-

Mechanism: Under highly acidic conditions (excess HBr generated during the reaction), the Hantzsch synthesis can lose regioselectivity, leading to the imino form rather than the amino form.

-

Fix: Add a mild base (e.g., Sodium Acetate, 1.0 eq) to the reaction mixture to buffer the HBr formed. This keeps the pH neutral-to-slightly-acidic, favoring the thermodynamic 2-aminothiazole product.

Part 3: Work-up & Crystallization (The HCl Salt)

Q: The product is oiling out instead of crystallizing. How do we get a clean solid?

A: 4-Ethyl-1,3-thiazol-2-amine is a low-melting solid/oil as a free base. You must isolate it as the Hydrochloride (HCl) salt.

Crystallization Protocol:

-

Concentration: Remove the reaction solvent (ethanol/water) under reduced pressure until a thick slurry/oil remains.

-

Solvent Swap: Redissolve the residue in warm Acetone or Isopropanol (IPA) (

). The free base and impurities are soluble; inorganic salts (NaBr) are not. Filter off the inorganics hot. -

Salt Formation: Cool the filtrate to

. Slowly add Conc. HCl (1.1 eq) or HCl in Dioxane . -

Precipitation: The HCl salt is insoluble in acetone. It will precipitate as a white to off-white solid.

-

Aging: Stir the slurry at

for 2 hours. This "Ostwald ripening" removes trapped impurities from the crystal lattice.

Part 4: Data & Specifications

Table 1: Process Parameters & Specifications

| Parameter | Specification | Criticality | Reason |

| Stoichiometry | Thiourea (1.05 eq) : Ketone (1.0 eq) | High | Excess thiourea is water-soluble and easier to remove than unreacted lachrymator. |

| Reaction Temp | Addition: | High | High temp during addition causes runaway exotherm and dimerization. |

| pH Control | Buffer with NaOAc (optional) | Medium | Prevents acid-catalyzed isomerization. |

| Drying | Vacuum oven at | Medium | Product is hygroscopic. Ensure moisture is |

| Yield Target | Performance | Lower yields indicate incomplete cyclization or loss during filtration. |

Part 5: Visualizations

Figure 1: Reaction Workflow & Impurity Pathways

Caption: Optimized process flow for Hantzsch synthesis, highlighting the critical impurity pathway (red) triggered by uncontrolled acidity.

References

-

Hantzsch Thiazole Synthesis Mechanism & Regioselectivity Bramley, S. E., et al.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987.[1]

-

Safety Data & Handling of 1-Bromo-2-butanone PubChem Compound Summary for CID 13156, 1-Bromo-2-butanone.

-

Thiourea Safety & Toxicology New Jersey Department of Health, Hazardous Substance Fact Sheet: Thiourea.

-

General Scale-Up of 2-Aminothiazoles Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 25, p. 3 (1945). (Foundational text for thiourea/haloketone condensation).

-

Product Identification (CAS 24966-92-5) ChemicalBook Entry: 4-Ethyl-1,3-thiazol-2-amine hydrochloride.[2][3]

Sources

- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 4-Ethyl-1,3-thiazol-2-amine hydrochloride CAS#: 24966-92-5 [chemicalbook.com]

- 3. 4-Ethyl-1,3-thiazol-2-amine hydrochloride 34631-53-3 [ruichubio.com]

Validation & Comparative

Comparative analysis of 4-Ethyl-1,3-thiazol-2-amine hydrochloride and its derivatives

Executive Summary: The "Privileged Scaffold"

In the landscape of heterocyclic chemistry, 2-aminothiazoles represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the parent compound, 2-aminothiazole, is a fundamental building block, its 4-ethyl derivative (4-Ethyl-1,3-thiazol-2-amine hydrochloride) offers distinct physicochemical advantages.

The introduction of the ethyl group at the C4 position modulates lipophilicity (

Chemical Profile & Structural Basis[1][2][3][4]

To understand the utility of 4-Ethyl-1,3-thiazol-2-amine (ETA) , we must compare it directly with the unsubstituted parent, 2-Aminothiazole (2-AT) , and the commercially ubiquitous Pramipexole scaffold.

Table 1: Physicochemical Comparison

| Feature | 2-Aminothiazole (2-AT) | 4-Ethyl-1,3-thiazol-2-amine (ETA) | Pramipexole (Drug) |

| Structure | Unsubstituted Thiazole | C4-Ethyl substituted | Fused Tetrahydrobenzothiazole |

| Molecular Weight | 100.14 g/mol | 128.19 g/mol (Free Base) | 211.32 g/mol |

| Lipophilicity (Calc LogP) | ~0.5 | ~1.2 | ~2.9 |

| Electronic Effect | Standard aromatic | Ethyl (+I effect) increases ring electron density | Fused ring stabilizes conformation |

| Primary Application | General synthesis, Sulfa drugs | Lipophilic antimicrobial derivatives | Parkinson's Disease (Dopamine Agonist) |

| Solubility (HCl Salt) | High (Water) | High (Water/Ethanol) | Moderate |

Structural Logic (SAR)

The ethyl group at C4 is not merely a spacer; it serves two critical functions in drug design:

-

Lipophilic Anchor: It increases the partition coefficient (

), enhancing passive transport across bacterial cell walls compared to the highly polar 2-AT. -

Electronic Modulation: The ethyl group is a weak electron donor (Inductive effect +I). This slightly increases the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amine, facilitating Schiff base condensation.

Figure 1: SAR analysis of the 4-ethyl-2-aminothiazole scaffold highlighting the functional roles of substituents.

Synthetic Utility: The Hantzsch Protocol[8]

The synthesis of 4-Ethyl-1,3-thiazol-2-amine hydrochloride relies on the Hantzsch Thiazole Synthesis . This is a condensation reaction between an

Critical Distinction: Unlike the synthesis of Pramipexole, which requires a cyclic

Experimental Protocol 1: Synthesis of ETA-HCl

Objective: Synthesize 4-Ethyl-1,3-thiazol-2-amine hydrochloride with >90% purity.

Reagents:

-

1-Bromo-2-butanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)[2]

-

Diethyl ether (for washing)

Step-by-Step Workflow:

-

Preparation: Dissolve Thiourea (7.6 g, 0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 1-Bromo-2-butanone (15.1 g, 0.1 mol) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt often precipitates directly.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the ethanol to 20% volume and add diethyl ether to induce crystallization.

-

Purification: Recrystallize from Ethanol/Ether.

-

Yield Expectation: 80–90% as a white to off-white hygroscopic solid.

Figure 2: Reaction workflow for the Hantzsch synthesis of the target scaffold.

Derivative Analysis: Schiff Bases & Antimicrobial Efficacy[4]

The primary application of ETA-HCl in current research is the generation of Schiff bases (Azomethines) . The free amine reacts with aromatic aldehydes to form an imine bond (-N=CH-).

Why convert to Schiff Bases?

-

Mechanism: The azomethine linkage acts as a spacer, bridging the bioactive thiazole ring with other pharmacophores (e.g., phenol, nitrobenzene).

-

Efficacy: Literature consistently demonstrates that thiazole Schiff bases exhibit superior antimicrobial activity compared to the free amine, likely due to enhanced chelation capability with bacterial metal ions.

Experimental Protocol 2: Schiff Base Derivatization

Objective: Synthesize 4-Ethyl-N-(4-nitrobenzylidene)thiazol-2-amine.

-

Neutralization: Dissolve ETA-HCl (0.01 mol) in water (10 mL) and neutralize with 10% NaOH to release the free base. Extract with Ethyl Acetate, dry over

, and evaporate. -

Condensation: Dissolve the free base (0.01 mol) and 4-Nitrobenzaldehyde (0.01 mol) in Ethanol (20 mL).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reflux: Reflux for 3–5 hours.

-

Workup: Pour into ice water. The Schiff base will precipitate as a yellow/orange solid.

-

Validation:

-

IR: Look for disappearance of

doublet (3300-3400

-

Comparative Biological Data (Representative)

Note: Values are representative of general trends in thiazole SAR literature.

| Organism | 2-AT (Parent) MIC ( | ETA (4-Ethyl) MIC ( | ETA-Schiff Base MIC ( |

| S. aureus (Gram +) | >100 | 64 | 12.5 - 25 |

| E. coli (Gram -) | >100 | >100 | 50 - 100 |

| C. albicans (Fungal) | 100 | 50 | 25 |

Interpretation: The Ethyl group alone improves activity against Gram-positive bacteria (lower MIC) due to lipophilicity. However, the Schiff base derivative drastically improves potency, often rivaling standard antibiotics in vitro.

Operational Considerations & Troubleshooting

Handling the Hydrochloride Salt

-

Hygroscopicity: ETA-HCl is hygroscopic. It must be stored in a desiccator. If the salt becomes "gummy" during storage, recrystallize from hot ethanol/ether before use.

-

Neutralization: For nucleophilic reactions (like acylation or Schiff base formation), the salt must be neutralized. Attempting to react the HCl salt directly with an aldehyde often results in poor yields because the amine protonation inhibits nucleophilic attack.

Stability

-

Oxidation: The thiazole ring is generally stable, but the amino group is susceptible to oxidation over long periods. Store under inert gas (Argon/Nitrogen) for long-term banking.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications

-

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[3]

- Context: General mechanism for condensing alpha-haloketones with thiourea.

-

-

Pramipexole Synthesis and Structure

- Source: Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry.

- Context: Establishes the tetrahydrobenzothiazole scaffold distinct

-

Antimicrobial Activity of Aminothiazole Derivatives

- Source: Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 2-amino-4-(substituted phenyl)thiazole derivatives." European Journal of Medicinal Chemistry.

- Context: Comparative MIC data trends for thiazole deriv

-

PubChem Compound Summary: 4-Ethyl-1,3-thiazol-2-amine

Sources

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-aminothiazole-4-carboxylate, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. H30634.09 [thermofisher.com]

- 9. Ethyl 2-aminothiazole-4-carboxylate 96 5398-36-7 [sigmaaldrich.com]

- 10. nanobioletters.com [nanobioletters.com]

In vivo efficacy studies of 4-Ethyl-1,3-thiazol-2-amine hydrochloride derivatives

Focus: Dual COX/LOX Inhibition for Inflammatory & Nociceptive Management

Executive Summary

This technical guide evaluates the in vivo efficacy of 4-Ethyl-1,3-thiazol-2-amine hydrochloride derivatives, specifically focusing on the 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold. While the parent thiazole-2-amine serves as a versatile building block for various pharmacophores (including the dopamine agonist Pramipexole and CDK2 inhibitors), recent medicinal chemistry efforts have optimized this scaffold for dual anti-inflammatory and analgesic activity .

The derivatives discussed herein (specifically Compounds 5d and 5e ) exhibit a distinct mechanism of action by simultaneously inhibiting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) . This dual-pathway blockade addresses a critical limitation of traditional NSAIDs: the "shunting" of arachidonic acid toward the leukotriene pathway, which often exacerbates gastric and renal side effects.

Mechanism of Action: Dual COX/LOX Inhibition

The therapeutic efficacy of these derivatives stems from their ability to intervene at two critical nodes of the Arachidonic Acid (AA) cascade. Unlike selective COX-2 inhibitors (e.g., Celecoxib) which may increase thrombotic risk, or non-selective NSAIDs (e.g., Aspirin) which cause gastric ulceration, dual inhibitors balance the lipid mediator profile.

Pathway Visualization

The following diagram illustrates the intervention points of the 4-substituted-thiazol-2-amine derivatives compared to standard controls.

Caption: Dual inhibition mechanism of Thiazole derivatives (5d, 5e) preventing both Prostaglandin and Leukotriene accumulation, unlike single-target standards.

Comparative Efficacy Analysis

The following data compares the lead thiazole derivatives against FDA-approved standards. Data is aggregated from recent pharmacological studies (Frontiers in Pharmacology, 2024).[1]

Table 1: In Vitro Enzyme Inhibition (IC50 & Selectivity)

| Compound | Target | IC50 (µM) | Selectivity Index (SI)* | Clinical Relevance |

| Compound 5d | COX-2 | 0.83 | 112 | High COX-2 selectivity reduces gastric risk. |

| 5-LOX | 23.08 | N/A | Moderate LOX inhibition prevents shunting. | |

| Compound 5e | COX-2 | 0.76 | 124 | Highest potency in class.[2] |

| 5-LOX | 38.46 | N/A | Balanced dual profile. | |

| Celecoxib | COX-2 | 0.05 | >300 | Potent standard, but lacks LOX inhibition. |

| Aspirin | COX-1 | 15.32 | <1 | Non-selective; high gastric toxicity risk. |

| Zileuton | 5-LOX | 11.00 | N/A | Specific for asthma; poor analgesic efficacy alone. |

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher SI indicates reduced risk of COX-1 mediated gastric side effects.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Model)

Dose: 20 mg/kg p.o.

| Time Post-Induction | Compound 5d (% Inhibition) | Compound 5e (% Inhibition) | Standard (Celecoxib) |

|---|---|---|---|

| 1 Hour | 45.47% | 42.10% | ~50% |

| 3 Hours | 53.44% | 55.20% | ~65% |

| 5 Hours | 61.64% | 59.80% | ~70% |

Insight: While the thiazole derivatives show slightly lower peak efficacy than Celecoxib, their sustained action (increasing inhibition up to 5 hours) and dual-mechanism safety profile make them superior candidates for chronic inflammatory conditions.

Validated In Vivo Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (positive/negative) and blinded assessment.

Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Objective: Quantify the reduction in acute inflammation.[3] Animals: Wistar albino rats (150–200g), n=6 per group.

Caption: Workflow for Carrageenan-induced paw edema assay. Vc = Volume control; Vt = Volume treated.

Critical Steps:

-

Baseline: Measure initial paw volume (

) using a digital plethysmometer before any treatment. -

Pre-treatment: Administer Test Compound (5d/5e) at 10-20 mg/kg orally. Use 1% CMC as vehicle control and Celecoxib (10 mg/kg) as positive control.

-

Induction: 30 minutes post-dosing, inject 0.1 mL of 1% w/v carrageenan (in saline) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume (

) at 1, 2, 3, 4, and 5 hours. -

Validation: The vehicle control group must show a significant increase in paw volume (>40%) for the experiment to be valid.

Protocol B: Hot Plate Method (Analgesic)

Objective: Evaluate central analgesic activity (supraspinal). Animals: Swiss albino mice (20–25g).

-

Screening: Place mice on a hot plate at 55 ± 0.5°C . Discard animals with baseline latency <5s or >30s.

-

Dosing: Administer Test Compound (20 mg/kg) or Morphine (5 mg/kg, s.c.) as positive control.

-

Testing: Measure latency to paw licking or jumping at 30, 60, and 90 minutes.

-

Cut-off: A cut-off time of 15s is strictly enforced to prevent tissue damage.

-

Calculation: % Analgesia =

, where

Pharmacokinetic & Safety Profile

Efficacy is irrelevant without bioavailability. The 4-substituted-thiazol-2-amine derivatives exhibit favorable "Drug-Likeness" properties:

-

Lipophilicity (LogP): ~2.5–3.5 (Optimal for oral absorption).

-

Molecular Weight: < 400 Da (Passes Lipinski's Rule of 5).

-

Toxicity (LD50): Acute toxicity studies in mice showed no mortality up to 2000 mg/kg , indicating a wide therapeutic window compared to the effective dose (ED50 ≈ 20 mg/kg).

-

Gastric Safety: Histopathological examination of stomachs from treated rats showed zero ulceration (Ulcer Index = 0), contrasting with Aspirin-treated groups (Ulcer Index > 2.5).

Conclusion

The 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d and 5e) represent a significant advancement over the parent scaffold. By appending specific N-aryl and thiophene moieties, these compounds achieve:

-

Potent COX-2 Selectivity (SI > 100) , minimizing gastric risks.

-

Concurrent 5-LOX Inhibition , preventing leukotriene-mediated side effects.

-

Robust In Vivo Efficacy , comparable to clinical standards in acute inflammation models.

For drug development professionals, this scaffold offers a de-risked starting point for "Safer NSAID" programs or multi-target analgesic discovery.

References

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. (2024).[1]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. (2002).

-

4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases. (2018).[4][5][6]

-

2-aminothiazole as a novel kinase inhibitor template.[7][8] Structure-activity relationship studies. Journal of Medicinal Chemistry. (2006).

Sources

- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Profiling the Cross-Reactivity of 4-Ethyl-1,3-thiazol-2-amine hydrochloride

In the landscape of modern drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the chemical backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of proteins to elicit effects ranging from anticancer and anti-inflammatory to antimicrobial.[3][4][5] However, this pharmacological versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Understanding the cross-reactivity profile of a 2-aminothiazole derivative, such as 4-Ethyl-1,3-thiazol-2-amine hydrochloride, is paramount for a comprehensive assessment of its therapeutic potential and safety.